![molecular formula C8H12O3 B3109972 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- CAS No. 17791-34-3](/img/structure/B3109972.png)
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo-
Overview
Description
Scientific Research Applications
Chemical Structure and Properties
The compound “7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo-” is also known as 7-Oxanorbornane . It has the molecular formula C6H10O and a molecular weight of 98.1430 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .
Polymerization
Unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives generate useful polymers upon oxa ring openings . On its side, 2-methylidene-7-oxanorbornane has been used in radical-induced alkene polymerizations .
Biological Activity
Natural 7-oxanorbornanes have interesting biological properties, and analogues of these compounds have also been found to be bioactive . For instance, they have been found to be effective as herbicides .
Chiral Auxiliary
A large number of these bicyclic templates are available enantiomerically enriched, either through classical resolution of diastereomers or through asymmetric catalysis . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .
Synthesis of 4,4-Dialkyl-2-butenolides
The compound “exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride” is an intermediate in a useful synthesis of 4,4-dialkyl-2-butenolides. This synthesis is based on reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .
Mechanism of Action
Target of Action
The primary targets of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- are protein phosphatases . These enzymes play a crucial role in cellular processes such as cell growth and division .
Mode of Action
The compound interacts with its targets by inhibiting the activity of protein phosphatases . The studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit of the compound are necessary for effective inhibition .
Biochemical Pathways
Upon interaction with protein phosphatases, the compound affects several biochemical pathways. For instance, it prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
Result of Action
The inhibition of protein phosphatases by the compound leads to changes at the molecular and cellular levels. It impacts the gene expression of IL2, which could potentially affect immune responses .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, pH levels can impact the compound’s activity, as indicated by a study on a related compound
properties
IUPAC Name |
methyl (1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6+,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKMUZNHJKUQB-RRKCRQDMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2CC[C@H]1O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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